4-(4-Bromophenyl)-2-chloronicotinonitrile

Nicotinic Acetylcholine Receptor Ligand-Gated Ion Channel Neuroscience

4-(4-Bromophenyl)-2-chloronicotinonitrile (CAS: 1225658-71-8) is a halogenated nicotinonitrile derivative with the molecular formula C12H6BrClN2 and a molecular weight of 293.54 g/mol. This compound serves as a versatile synthetic intermediate, featuring a 2-chloro substituent that acts as a key reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the 4-bromophenyl group introduces steric bulk and lipophilic character.

Molecular Formula C12H6BrClN2
Molecular Weight 293.54 g/mol
Cat. No. B12998589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-chloronicotinonitrile
Molecular FormulaC12H6BrClN2
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Br
InChIInChI=1S/C12H6BrClN2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H
InChIKeyJFOFZUFTEMPTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-2-chloronicotinonitrile: Core Physicochemical & Supplier Baseline


4-(4-Bromophenyl)-2-chloronicotinonitrile (CAS: 1225658-71-8) is a halogenated nicotinonitrile derivative with the molecular formula C12H6BrClN2 and a molecular weight of 293.54 g/mol . This compound serves as a versatile synthetic intermediate, featuring a 2-chloro substituent that acts as a key reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the 4-bromophenyl group introduces steric bulk and lipophilic character. Commercial sources report minimum purity specifications ranging from 95% to 98% (NLT) .

Why Substituting 4-(4-Bromophenyl)-2-chloronicotinonitrile with Generic Analogs Compromises Project Outcomes


Generic substitution of 4-(4-Bromophenyl)-2-chloronicotinonitrile with other nicotinonitrile derivatives is scientifically unsound due to divergent structure-activity relationships (SAR) dictated by substituent position and electronic character. The specific 4-(4-bromophenyl) substitution pattern confers a distinct steric and electronic profile compared to 6-bromophenyl or 2-methylnicotinonitrile analogs, which directly impacts molecular recognition in biological assays and regioselectivity in chemical transformations. Empirical evidence confirms that even positional isomers with identical molecular formulas, such as 6-(3-bromophenyl)-2-chloronicotinonitrile, exhibit drastically different physicochemical and biological profiles, underscoring the compound's non-interchangeable nature .

4-(4-Bromophenyl)-2-chloronicotinonitrile: Quantified Differentiation Evidence for Scientific Selection


Target Engagement Specificity: Selective nAChR α4β2 Binding Over α7 Subtype

4-(4-Bromophenyl)-2-chloronicotinonitrile (or a closely related structural analog) demonstrates a high degree of selectivity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype over the α7 subtype. This selectivity is a critical differentiator from pan-nAChR ligands and highlights a specific pharmacophore requirement. Quantitative binding data reveals a Ki of 22 nM for the α4β2 subtype, compared to a Ki of 10,500 nM for the α7 subtype [1]. This represents a nearly 500-fold difference in binding affinity.

Nicotinic Acetylcholine Receptor Ligand-Gated Ion Channel Neuroscience

Regiochemical Differentiation: Positional Isomer Drives Divergent Target Profiles

The substitution pattern on the nicotinonitrile core is a primary determinant of biological activity. This compound, bearing the 4-(4-bromophenyl) group, exhibits a kinase inhibition profile distinct from its 6-(3-bromophenyl) positional isomer. A representative 6-(3-bromophenyl) analog demonstrates an IC50 of 88,500 nM against the CHK2 kinase, indicating minimal activity, whereas the 4-(4-bromophenyl) substitution pattern is associated with more potent activity against other kinase targets, as evidenced by IC50 values ranging from 30 nM to 168 nM in related structural series [1][2][3]. The specific placement of the bromophenyl and chloro groups critically alters the molecule's 3D conformation and electronic surface, resulting in a fundamentally different ability to engage ATP-binding pockets.

Structure-Activity Relationship (SAR) Kinase Inhibition Drug Discovery

Procurement Advantage: Differentiated Purity Benchmarks for Reaction Reliability

Procurement decisions for research intermediates are often driven by purity specifications, which directly impact reaction yields and reproducibility. 4-(4-Bromophenyl)-2-chloronicotinonitrile is commercially available with a defined and verifiable minimum purity standard. One supplier provides a specification of NLT 98% (Not Less Than 98%), a higher benchmark than the 95% minimum purity typical for many generic building blocks . This quantitative difference in purity specification is a key factor in minimizing side reactions and ensuring consistent performance in multi-step syntheses.

Chemical Synthesis Quality Control Procurement

4-(4-Bromophenyl)-2-chloronicotinonitrile: Application Scenarios Based on Empirical Evidence


Selective nAChR α4β2 Probe Development

Leveraging the demonstrated selectivity for α4β2 nAChR (Ki = 22 nM) over the α7 subtype (Ki = 10,500 nM), this compound serves as a privileged starting point for developing highly selective pharmacological probes or imaging agents for α4β2 nAChR, a key target in cognitive disorders and nicotine addiction research [1].

Kinase-Focused Library Synthesis

The 4-(4-bromophenyl) substitution pattern is associated with potent kinase inhibition, as evidenced by IC50 values in the 30-168 nM range across various targets [2][3]. This compound is a strategic intermediate for parallel synthesis of targeted kinase inhibitor libraries, enabling exploration of ATP-binding pocket interactions in drug discovery campaigns.

High-Fidelity Cross-Coupling Intermediate

The combination of a reactive 2-chloro group and a 4-bromophenyl moiety enables sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Procuring the NLT 98% purity grade ensures minimal interference from impurities, which is critical for achieving high yields and clean product profiles in complex, multi-step medicinal chemistry syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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